molecular formula C13H17B B1272323 2-Bromo-3-(4-tert-butylphenyl)-1-propene CAS No. 842140-27-6

2-Bromo-3-(4-tert-butylphenyl)-1-propene

Cat. No. B1272323
CAS RN: 842140-27-6
M. Wt: 253.18 g/mol
InChI Key: PBDHFPPZLPMVQN-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-tert-butylphenyl)-1-propene is a chemical compound with the molecular formula C15H16BrN . It contains 15 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .


Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-3-(4-tert-butylphenyl)-1-propene has been reported in the literature. For instance, a ring-fusion approach was developed to extend the conjugation length of phenothiazines, which are S, N heterocyclic molecules . The target extended phenothiazines were designed with the same substituent of 4-tert-butylphenyl group on the nitrogen atom . The Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction, has also been used in the synthesis of arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(4-tert-butylphenyl)-1-propene is characterized by the presence of a bromine atom, a nitrogen atom, and a tert-butylphenyl group . The presence of these functional groups can influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Compounds similar to 2-Bromo-3-(4-tert-butylphenyl)-1-propene have been found to exhibit intriguing photophysical and redox properties . They have been used in visible-light-driven oxidative coupling reactions of amines . The Buchwald–Hartwig reaction has also been used for the synthesis of aromatic C–N bonds .

Scientific Research Applications

Catalytic Protodeboronation

“2-Bromo-3-(4-tert-butylphenyl)-1-propene” could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This compound, due to its alkene group, might be used in formal anti-Markovnikov alkene hydromethylation .

Boron Neutron Capture Therapy (BNCT)

This compound could potentially be used in Boron Neutron Capture Therapy (BNCT) . BNCT is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells . The subsequent irradiation with low-energy neutrons promotes 10B decay to 4He and 7Li atoms, which can both exert a localized cytotoxicity for the tumor cell .

Drug Delivery Systems

The compound could potentially be used in the design of new drugs and drug delivery devices . Boronic acids and their esters are highly considered compounds for these purposes .

Enzyme Inhibitors

“2-Bromo-3-(4-tert-butylphenyl)-1-propene” could potentially be used in the development of enzyme inhibitors . Boronic acid compounds have received increasing attention in the field of medicinal chemistry for this purpose .

Controlled Drug Delivery Polymers

This compound could potentially be used in the development of controlled drug delivery polymers . Boronic acid compounds are highly considered for this application .

Saccharide Sensors

“2-Bromo-3-(4-tert-butylphenyl)-1-propene” could potentially be used in the development of saccharide sensors . Boronic acid compounds have received increasing attention in the field of medicinal chemistry for this purpose .

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDHFPPZLPMVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373594
Record name 2-bromo-3-(4-tert-butylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-tert-butylphenyl)-1-propene

CAS RN

842140-27-6
Record name 2-bromo-3-(4-tert-butylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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